4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole
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Overview
Description
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole belongs to a class of compounds known for their diverse chemical properties and applications in various fields of chemistry. These compounds often serve as building blocks for pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives can be achieved through various routes, including oxidative coupling and nonoxidative C-N cyclizations. For instance, benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles, a related compound, are prepared via a Cu(OTf)2 catalyzed hypervalent iodine mediated oxidative coupling in neat trifluoroacetic acid (TFA) or through Pd(OAc)2 or CuI mediated nonoxidative coupling (Mirallai & Koutentis, 2015).
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives, such as the crystalline structure of novel benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives, has been characterized by FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, demonstrating the triclinic crystal system and specific spatial arrangements (Li et al., 2018).
Chemical Reactions and Properties
Benzo[d]imidazole derivatives undergo various chemical reactions, including C-N coupling and cyclization processes, to form complex heterocyclic structures. These reactions are often facilitated by catalysts such as Cu(OTf)2 or Pd(OAc)2, highlighting the compounds' reactivity and potential for diverse chemical transformations (Mirallai & Koutentis, 2015).
Physical Properties Analysis
The physical properties of benzo[d]imidazole derivatives vary widely and depend on their specific structural features. These properties can include melting points, solubility in various solvents, and crystalline structures, which are crucial for their applications in different fields.
Chemical Properties Analysis
Chemically, benzo[d]imidazole derivatives exhibit a range of behaviors, including antifungal activities as demonstrated by novel benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives. Such compounds have shown efficacy against phytopathogenic fungi, indicating their potential as agricultural fungicides (Li et al., 2018). The chemical properties also extend to interactions with biological systems, where these compounds can act as inhibitors or modulators of biological activity.
Scientific Research Applications
Chemical Synthesis and Modification
Azole compounds, including benzimidazole derivatives, are essential in synthesizing more potent central nervous system (CNS) drugs. Research has shown that modifications of these compounds can lead to drugs with enhanced CNS penetrability and activity. Such modifications involve complex chemical processes including distillation, condensation, alkylation, and more, utilizing various reagents to achieve desired chemical structures and properties (Saganuwan, 2020).
Antimicrobial and Antifungal Applications
Azole derivatives are widely recognized for their antimicrobial and antifungal properties. Recent advances have highlighted their effectiveness against a range of bacteria and fungi, with certain structures showing promising activity. The relationship between structure and activity, as well as molecular docking studies, provide key insights for synthesizing novel compounds with enhanced biological activities (Emami et al., 2022).
Therapeutic Potential Beyond Antimicrobials
Benzimidazole and its derivatives are noted for their therapeutic potential across a variety of pharmacological areas. These compounds have been identified as the basis for drugs targeting antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and more. The diversity of substituents around the benzimidazole nucleus plays a crucial role in determining the pharmacological activity of these compounds, suggesting a wide area of application in drug development (Babbar et al., 2020).
Antitumor Activity
The antitumor potential of imidazole derivatives, including benzimidazole, has been a subject of study, with some compounds showing promise in preclinical testing. These studies open up avenues for developing new antitumor drugs based on azole derivatives, further emphasizing their importance in medicinal chemistry (Iradyan et al., 2009).
Safety And Hazards
Future Directions
Imidazole and its derivatives have been widely researched and applied by pharmaceutical companies for drug discovery due to their broad range of significant pharmacological or biological activities . Therefore, it is expected that many novel applications of imidazole derivatives, including “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole”, will be discovered in the future .
properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTQERQCUFICAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371356 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole | |
CAS RN |
175135-14-5 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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